Ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate
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Overview
Description
Ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate is a chemical compound with the CAS Number: 38067-29-7 . It has a molecular weight of 259.31 . The compound is typically stored in a refrigerator and is a light yellow to yellow powder or crystals .
Molecular Structure Analysis
The IUPAC name for this compound is ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-1H-1lambda3-thiazole-5-carboxylate . The InChI code for this compound is 1S/C10H15N2O4S/c1-3-15-7(13)5-6-8(9(14)16-4-2)17-10(11)12-6/h17H,3-5H2,1-2H3,(H2,11,12) .Physical and Chemical Properties Analysis
This compound is a light yellow to yellow powder or crystals . It has a molecular weight of 259.31 . The compound is typically stored in a refrigerator .Scientific Research Applications
Chemical Transformations
Ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate has been utilized in various chemical transformations. For instance, it has been used in the synthesis of 5-substituted 2-aminothiazolo[5,4-c]pyridine-7-carboxylates and 5-N-amino substituted thiazolo[5,4-c]pyridine-7-carboxylates, highlighting its versatility in creating complex molecular structures (Albreht et al., 2009).
Synthesis of Thiazole Compounds
This compound has been used as a starting material for synthesizing a variety of thiazole compounds. These compounds have demonstrated significant anticancer activity, particularly against breast cancer cells, showcasing the compound's potential in medicinal chemistry (Sonar et al., 2020).
Antimicrobial Studies
Research has also been conducted on the antimicrobial properties of derivatives of this compound. These studies have included the investigation of their effectiveness against various strains of bacteria and fungi, providing insights into their potential applications in treating infectious diseases (Desai et al., 2019).
Pharmaceutical Applications
In pharmaceutical research, this compound has been explored for its potential to overcome drug resistance in cancer cells. Studies have shown that certain analogues of this compound can effectively target and kill drug-resistant cancer cells, suggesting a promising avenue for the development of new cancer therapies (Das et al., 2009).
Corrosion Inhibition
In a different application, this compound has been studied for its corrosion inhibition properties. It has shown effectiveness in preventing corrosion of certain alloys in acidic environments, thereby offering potential use in industrial applications (Raviprabha & Bhat, 2019).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of Ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate Similar compounds have been shown to target bacterial enzymes such as uridine diphosphate-n-acetylmuramate/l-alanine ligase, which plays a crucial role in peptidoglycan synthesis .
Mode of Action
The exact mode of action of This compound It can be inferred that the compound interacts with its target enzyme, potentially inhibiting its function and disrupting peptidoglycan synthesis .
Biochemical Pathways
The biochemical pathways affected by This compound are likely related to bacterial cell wall synthesis, given the potential target of action. Disruption of these pathways could lead to impaired cell wall formation and bacterial growth .
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of This compound The compound is described as a light yellow to yellow powder or crystals, stored at refrigerator temperatures, and shipped at room temperature . These characteristics may influence its bioavailability.
Result of Action
The molecular and cellular effects of This compound Similar compounds have shown moderate to significant antibacterial and antifungal potential , suggesting that this compound may also exhibit antimicrobial activity.
Properties
IUPAC Name |
ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4S/c1-3-15-7(13)5-6-8(9(14)16-4-2)17-10(11)12-6/h3-5H2,1-2H3,(H2,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOTIWZHONHECSJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(SC(=N1)N)C(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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